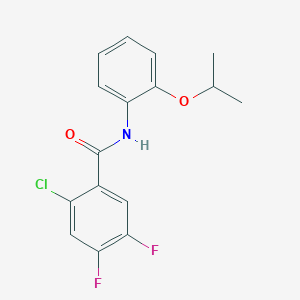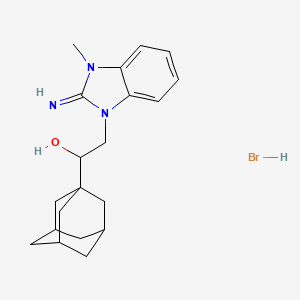![molecular formula C21H19N5O2 B5378580 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one, also known as TAK-147, is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one works by inhibiting the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has also been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is its high selectivity for PDE10A, which reduces the risk of off-target effects. However, 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one is a relatively new compound, and more research is needed to fully understand its potential applications and limitations in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is also needed to fully understand the biochemical and physiological effects of 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one involves a multi-step process that starts with the reaction between 1H-1,2,4-triazole-1-carboxylic acid and 2-amino-5-chlorobenzophenone to form 2-(1H-1,2,4-triazol-1-yl)benzophenone. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole to form spiro[indole-3,4'-piperidin]-2(1H)-one, which is further reacted with 2-fluoro-5-iodobenzoic acid to form 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one.
Aplicaciones Científicas De Investigación
1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use as an anti-cancer agent. 1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one has also shown promise in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1'-[2-(1,2,4-triazol-1-yl)benzoyl]spiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-19(15-5-1-4-8-18(15)26-14-22-13-23-26)25-11-9-21(10-12-25)16-6-2-3-7-17(16)24-20(21)28/h1-8,13-14H,9-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBULKDHMBUOPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-difluorophenyl)-5-[(5-ethylpyridin-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5378519.png)

![2-[2-(3-cyclopentyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]imidazo[1,2-a]pyridine](/img/structure/B5378544.png)


![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B5378556.png)
![2-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5378562.png)
![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
![1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5378596.png)